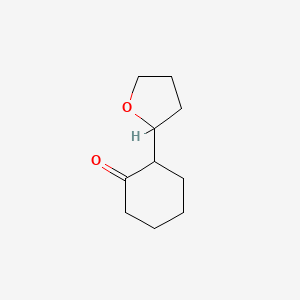

2-Tetrahydrofuran-2-ylcyclohexanone

Description

Structural Significance and Complexities

2-Tetrahydrofuran-2-ylcyclohexanone, with the chemical formula C10H16O2, features a cyclohexanone (B45756) ring substituted at the alpha-position with a tetrahydrofuran (B95107) (THF) ring. This structure is significant due to the direct linkage of two distinct cyclic systems, one containing a ketone and the other an ether. The presence of two stereogenic centers, one at the alpha-carbon of the cyclohexanone and the other at the C2 position of the THF ring, results in the possibility of four stereoisomers (two pairs of enantiomers).

The conformational analysis of this molecule is complex. The cyclohexanone ring typically adopts a chair conformation to minimize angular and torsional strain. pressbooks.pub However, the presence of the bulky tetrahydrofuran substituent at the alpha-position introduces significant steric considerations. The substituent can occupy either an axial or equatorial position, with the equatorial position generally being more stable to avoid 1,3-diaxial interactions. libretexts.orglibretexts.org The tetrahydrofuran ring itself is not planar and undergoes pseudorotation between various envelope and twist conformations. researchgate.netosi.lv The interplay between the chair equilibrium of the cyclohexanone ring and the pseudorotation of the THF ring, along with potential intramolecular interactions between the ketone's carbonyl group and the ether's oxygen atom, makes for a multifaceted stereochemical system.

Historical Context of Related Syntheses and Methodologies

The synthesis of α-substituted ketones is a foundational challenge in organic chemistry, with a history stretching back to the late 19th century. youtube.com Early methods often relied on the direct alkylation of ketone enolates. The formation of a carbon-carbon bond at the alpha position to a carbonyl group is a cornerstone of synthetic organic chemistry. nih.gov However, controlling the regioselectivity in unsymmetrical ketones and preventing polyalkylation presented significant hurdles. libretexts.org

The development of the Williamson ether synthesis in 1850 provided a general method for forming ethers, a key functional group in the title compound. wikipedia.org This reaction typically involves an alkoxide reacting with a primary alkyl halide. wikipedia.org While not directly used for the C-C bond in this compound, its principles are fundamental to the synthesis of the ether component.

More specific to the title compound's structure is the free-radical addition of ethers to activated alkenes. A notable synthesis of this compound involves the radical addition of tetrahydrofuran to 2-cyclohexen-1-one. This reaction can be initiated by agents like dibenzoyl peroxide, showcasing a practical approach to forming the crucial C-C bond between the two heterocyclic rings.

Scope and Research Imperatives in Contemporary Organic Chemistry

The this compound scaffold and similar α-heterocyclic ketones are of significant interest in modern organic synthesis. These structures can serve as versatile building blocks for the synthesis of more complex molecules, including natural products and pharmacologically active compounds. The tetrahydrofuran motif is a common feature in many biologically active molecules. nih.govnih.gov

Contemporary research focuses on developing more efficient and selective methods for the synthesis of such compounds. This includes the use of transition-metal catalysis and organocatalysis to achieve high levels of stereocontrol in the α-alkylation of ketones. nih.govnih.gov For instance, recent advancements have enabled the nickel-catalyzed alkylation of unsymmetrical ketones at the more-hindered α-site, a persistent challenge in the field. nih.govresearchgate.net Furthermore, photoredox catalysis has emerged as a powerful tool for the intermolecular trapping of alkoxyl radicals by silyl (B83357) enol ethers, offering new pathways to α-alkoxy ketones. organic-chemistry.org

The development of novel synthetic methods to access compounds like this compound with high efficiency and stereoselectivity remains an important goal. These efforts are driven by the potential of these molecules as key intermediates in the discovery of new pharmaceuticals and functional materials. researchgate.netacs.orgmdpi.com

Data Tables

Table 1: Physicochemical and Spectroscopic Data for this compound and Related Compounds This table presents key identification and spectral data for the title compound and its constituent rings. Data for related compounds are provided for comparative context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Spectroscopic Data |

| This compound | C10H16O2 | 168.23 | 86320-59-2 | Data not fully available in searched sources. |

| Tetrahydrofuran | C4H8O | 72.11 | 109-99-9 | ¹H NMR (H₂O): δ 1.83, 3.69 ppm; ¹³C NMR (H₂O): δ 26.3, 68.4 ppm hmdb.ca |

| Cyclohexanone | C6H10O | 98.14 | 108-94-1 | The sp2 hybridization of the carbonyl carbon influences the ring's conformation. youtube.com |

Table 2: Historical Synthetic Methodologies for α-Alkylation and Etherification This table outlines seminal and relevant synthetic strategies related to the formation of the structural motifs present in this compound.

| Reaction Name | Description | Historical Significance |

| Williamson Ether Synthesis | Formation of an ether from an organohalide and an alkoxide. wikipedia.org | Developed by Alexander Williamson in 1850, it was crucial in proving the structure of ethers. wikipedia.org |

| Stork Enamine Alkylation | Alkylation of ketones or aldehydes via an enamine intermediate. | Offers a method for regioselective α-alkylation of ketones at the less-hindered site. nih.gov |

| Radical Addition to Enones | Addition of a radical species across the double bond of an α,β-unsaturated ketone. | A direct method to form C-C bonds, as seen in the synthesis of the title compound from THF and cyclohexenone. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(oxolan-2-yl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h8,10H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLXFZYVBQKGQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Tetrahydrofuran 2 Ylcyclohexanone and Analogues

Strategies for Carbon-Carbon Bond Formation

The construction of the core framework of 2-Tetrahydrofuran-2-ylcyclohexanone necessitates the strategic formation of both the cyclohexanone (B45756) and tetrahydrofuran (B95107) rings. This can be achieved through a variety of C-C bond-forming reactions, which can be broadly categorized into the elaboration of the cyclohexanone moiety and the installation or formation of the tetrahydrofuran unit.

Cyclization Reactions for Cyclohexanone Moiety Elaboration

The formation of the substituted cyclohexanone ring is a critical step in the synthesis of the target molecule. Several classical and modern cyclization reactions can be employed to construct this six-membered carbocycle, each offering distinct advantages in terms of starting material availability and substitution patterns.

Robinson Annulation: This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a cyclohexenone ring. acs.orgscite.ai In the context of synthesizing this compound precursors, a ketone could react with a methyl vinyl ketone derivative where the methyl group is appropriately functionalized to later form the tetrahydrofuran ring. acs.org The reaction proceeds in three main steps: Michael addition, intramolecular aldol reaction, and dehydration. nih.gov While a one-pot process is possible, yields are often improved by isolating the initial Michael adduct. nih.gov

Dieckmann Condensation: This intramolecular Claisen condensation of a diester is a reliable method for preparing cyclic β-keto esters, which are direct precursors to cyclohexanones. nih.govresearchgate.net For the synthesis of a 2-substituted cyclohexanone, a 1,7-diester with a substituent at the appropriate position can be cyclized using a base. The resulting β-keto ester can then be alkylated and decarboxylated to yield the desired 2-substituted cyclohexanone. nih.gov This method is particularly effective for forming five- and six-membered rings. researchgate.net

Diels-Alder Reaction: The [4+2] cycloaddition between a conjugated diene and a dienophile offers a highly stereocontrolled route to substituted cyclohexenes, which can then be converted to cyclohexanones. researchgate.netepa.gov By choosing appropriately substituted dienes and dienophiles, the desired substitution pattern on the cyclohexene (B86901) ring can be achieved with high regioselectivity. researchgate.net For instance, the reaction of a 1-alkoxy-1-amino-1,3-butadiene with an electron-deficient dienophile, followed by hydrolysis, can yield 6-substituted 2-cyclohexenones. acs.org

Table 1: Comparison of Cyclization Reactions for Cyclohexanone Synthesis

| Reaction | Key Reactants | Key Intermediate(s) | Advantages |

|---|---|---|---|

| Robinson Annulation | Ketone, α,β-Unsaturated Ketone | 1,5-Diketone, β-Hydroxy Ketone | Forms fused ring systems efficiently. acs.org |

| Dieckmann Condensation | 1,6- or 1,7-Diester | Cyclic β-Keto Ester | Excellent for 5- and 6-membered rings. nih.govresearchgate.net |

| Diels-Alder Reaction | Conjugated Diene, Dienophile | Substituted Cyclohexene | High stereocontrol and regioselectivity. researchgate.net |

Intermolecular Coupling Approaches to Install the Tetrahydrofuran Unit

An alternative strategy involves the direct coupling of a pre-formed tetrahydrofuran ring with a cyclohexanone or cyclohexene precursor. This approach is advantageous as it allows for the late-stage introduction of the tetrahydrofuran moiety.

A notable example is the photocatalytic direct cross-coupling of tetrahydrofuran (THF) with cyclohexene. researchgate.net This reaction, catalyzed by a platinum-loaded titanium oxide (Pt/TiO2) photocatalyst, yields 2-cyclohexyltetrahydrofuran as one of the products. The proposed mechanism involves the formation of a 2-tetrahydrofuranyl radical, which then adds to the double bond of cyclohexene. researchgate.net This method is particularly attractive due to its use of a readily available solvent as a reactant and its operation under mild, photocatalytic conditions.

Table 2: Photocatalytic Coupling of Cyclohexene and Tetrahydrofuran

| Catalyst | Reactants | Product(s) | Key Features |

|---|

Intramolecular Cyclization Pathways for Tetrahydrofuran Ring Formation

Perhaps the most convergent approach involves the intramolecular cyclization of a suitably functionalized cyclohexanone precursor. This strategy typically involves a cyclohexanone bearing a side chain that can undergo ring closure to form the tetrahydrofuran ring.

A common and effective method is the intramolecular Williamson ether synthesis . researchgate.netrsc.orgacs.org This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then undergoes an intramolecular SN2 reaction with a tethered alkyl halide to form a cyclic ether. researchgate.netbeilstein-journals.org For the synthesis of this compound, this would entail a starting material such as 2-(4-halobutyl)cyclohexanol. The reaction is generally favorable for the formation of five- and six-membered rings. rsc.org

Another approach is the acid-catalyzed intramolecular cyclization of a γ-hydroxyketone. The equilibrium between the open-chain hydroxyketone and the cyclic hemiketal can be shifted towards the cyclic product, which can then be further reacted.

Stereochemical Control in Synthesis

The presence of at least two stereocenters in this compound (one at the spiro-carbon and one on the tetrahydrofuran ring) necessitates careful control over the stereochemical outcome of the synthesis. Both diastereoselective and enantioselective strategies are crucial for accessing specific stereoisomers.

Diastereoselective Synthetic Routes

Diastereoselectivity can be achieved through various means, including substrate control, reagent control, and the use of chiral auxiliaries. In the context of forming the substituted cyclohexanone ring, cascade reactions have proven to be highly effective in controlling the relative stereochemistry of multiple newly formed stereocenters.

For instance, a cascade double Michael reaction of curcumins with arylidenemalonates has been reported to produce highly functionalized cyclohexanones with excellent diastereoselectivity. whiterose.ac.ukmdpi.com The reaction proceeds via a diastereoselective 6-endo-trig intramolecular Michael addition. whiterose.ac.uk Similarly, diastereoselective synthesis of tetrahydrofurans can be achieved by the reaction of γ,δ-epoxycarbanions with aldehydes, where the stereochemistry of the final product is controlled by the relative rates of cyclization of the diastereomeric intermediates. nih.gov

Enantioselective Catalysis in Formation of Chiral Centers

The absolute stereochemistry of the chiral centers can be established using enantioselective catalysis. This can involve the use of chiral catalysts for the key bond-forming reactions or the use of chiral auxiliaries.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. For example, organocatalytic asymmetric domino reactions have been developed for the construction of spiroketal lactones with excellent enantioselectivity (up to 99% ee) and diastereoselectivity (>20:1 dr). acs.org These strategies often employ chiral amines or phosphoric acids to control the stereochemical outcome of the reaction. nih.gov The enantioselective preparation of substituted cyclohexenones can also be achieved through asymmetric transfer hydrogenation using bifunctional ruthenium catalysts.

Enzyme-catalyzed reactions also offer a highly selective means of accessing chiral building blocks. For instance, ene-reductases have been used for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones via the desymmetrizing hydrogenation of prochiral cyclohexadienones, achieving high enantiomeric excesses (up to >99% ee).

Chiral auxiliaries can be employed to direct the stereochemical course of a reaction. For example, the use of chiral oxazolidinones as auxiliaries has been demonstrated in the synthesis of chiral bicyclo[1.1.1]pentanes. A similar strategy could be envisioned for the stereocontrolled synthesis of the target molecule.

Table 3: Examples of Enantioselective Catalysis for Key Structural Motifs

| Reaction Type | Catalyst/Method | Product Motif | Enantioselectivity (ee) |

|---|---|---|---|

| Domino Halocyclization | Chiral Catalyst | Spiroketal Lactones | Up to 99% acs.org |

| Asymmetric Transfer Hydrogenation | (R,R)-Noyori-I Catalyst | 4-Hydroxy-2-cyclohexenone | 92% |

| Desymmetrizing Hydrogenation | Ene-reductase (YqjM) | 4,4-Disubstituted 2-cyclohexenone | >99% |

Control of Relative and Absolute Stereochemistry

The this compound structure possesses at least two stereocenters, at the C2 position of the cyclohexanone ring and the C2 position of the tetrahydrofuran ring. The control over the relative and absolute configuration of these centers is crucial for accessing stereochemically pure compounds.

Various strategies have been developed for the stereoselective synthesis of substituted tetrahydrofurans and cyclohexanones, which can be adapted for the target scaffold. These methods often rely on intramolecular cyclization of acyclic precursors where the stereochemistry is preset. For instance, the synthesis of tetrahydrofurans through the intramolecular addition of alcohols to epoxides, a method first described in 1978, is a powerful tool for constructing complex molecules with defined stereochemistry. pitt.edu Cascade reactions involving dihydroxylation and subsequent cyclization of alkenes with pendant epoxides have also been shown to produce bistetrahydrofuran cores as single diastereomers. pitt.edu

For the cyclohexanone moiety, asymmetric synthesis of derivatives such as (R)- and (S)-4-hydroxy-2-cyclohexenone has been achieved, providing chiral building blocks for more complex structures. abo.fi The diastereoselective reduction of substituted cyclohexanones is another key transformation. For example, the Meerwein-Ponndorf-Verley reduction of 2-methylcyclohexanone (B44802) and 2-phenylcyclohexanone (B152291) using a Zr-containing metal-organic framework (MOF-808) as a heterogeneous catalyst shows high diastereoselectivity, which is dependent on the steric bulk of the substituent and the reducing agent. csic.es

In the context of assembling the complete this compound scaffold, stereocontrol can be achieved through several approaches:

Substrate-controlled synthesis: An acyclic precursor with pre-existing stereocenters can be cyclized to form one or both rings, transferring the chirality to the final product.

Auxiliary-controlled synthesis: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction, followed by its removal.

Catalyst-controlled synthesis: Asymmetric catalysis offers a highly efficient route to enantiomerically enriched products. For instance, cinchona-alkaloid-thiourea-based bifunctional organocatalysts have been used for the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones to afford tetrahydrofuran rings with excellent enantioselectivity. acs.org Similarly, palladium-catalyzed asymmetric [3+2] cycloadditions of trimethylenemethane with ketones, using phosphoramidite (B1245037) ligands, have yielded enantioenriched 2,2-disubstituted tetrahydrofurans. lookchem.com

The following table summarizes selected stereoselective methods applicable to the synthesis of the tetrahydrofuran and cyclohexanone rings.

| Method | Ring System | Key Features |

| Asymmetric Cycloetherification of ε-hydroxy-α,β-unsaturated ketones | Tetrahydrofuran | Employs cinchona-alkaloid-thiourea organocatalysts; provides high enantioselectivity at ambient temperature. acs.org |

| Palladium-Catalyzed [3+2] Cycloaddition with Ketones | Tetrahydrofuran | Utilizes a palladium catalyst with a chiral phosphoramidite ligand to produce enantioenriched 2,2-disubstituted tetrahydrofurans. lookchem.com |

| Intramolecular Addition of Alcohols to Epoxides | Tetrahydrofuran | A classic and reliable method for stereocontrolled tetrahydrofuran synthesis. pitt.edu |

| Meerwein-Ponndorf-Verley Reduction | Cyclohexanone | Heterogeneous catalysis with MOF-808 allows for high diastereoselectivity in the reduction of substituted cyclohexanones. csic.es |

| Asymmetric Synthesis of Hydroxy-2-cyclohexenones | Cyclohexanone | Provides access to enantiomerically pure cyclohexenone building blocks. abo.fi |

Functional Group Interconversions and Derivatization

The ability to modify the this compound scaffold through functional group interconversions and selective derivatization is essential for creating a library of analogs for further investigation.

Transformation of Precursor Functionalities

The synthesis of the target scaffold often begins with simpler, functionalized precursors. The nature of these functional groups is critical for the successful construction of the bicyclic system. For example, a common strategy involves the cyclization of a linear precursor containing hydroxyl and keto groups, or their protected equivalents. Debenzylative cycloetherification is a notable strategy for forming the tetrahydrofuran ring, where a benzyl (B1604629) ether is cleaved and the resulting alcohol undergoes intramolecular cyclization. This reaction is often regio- and stereoselective. nih.gov

Another approach involves the use of unsaturated precursors. For instance, a γ-hydroxy alkene can undergo palladium-catalyzed reaction with an aryl bromide to form both a C-C and a C-O bond, yielding a substituted tetrahydrofuran with high diastereoselectivity. acs.org The resulting product can then be further elaborated to introduce the cyclohexanone ring.

Cascade and Domino Reactions in Scaffold Assembly

Cascade and domino reactions provide an elegant and efficient means to construct complex molecular architectures like this compound in a single synthetic operation. These reactions involve a sequence of intramolecular transformations, minimizing the need for purification of intermediates and reducing waste.

Several cascade strategies have been reported for the synthesis of tetrahydrofuran-containing systems. A notable example is a diastereoselective, three-component cascade that generates substituted tetrahydrofurans from simple γ-ketoaldehydes and thiopyridyl ketene (B1206846) acetals. This process, which involves a tandem Mukaiyama aldol-lactonization, creates up to two C-C bonds, one C-O bond, and three new stereocenters. nih.gov

The synthesis of spirocyclic systems, which are structurally related to this compound, has also been achieved through domino reactions. For instance, a tri(n-butyl)phosphine-promoted domino reaction has been used to construct spiro[cyclohexane-1,3'-indolines]. rsc.org Another example is the domino C,O-cyclodialkylation of dilithiated 1,3-dicarbonyl compounds with 1-bromo-2-chloroethane, which affords 2-alkylidenetetrahydrofurans with high regio- and diastereoselectivity. organic-chemistry.org

Furthermore, tandem oxidation/cyclization strategies are powerful for building spiroketal structures. lookchem.comacs.org For example, a tandem Wacker cyclization-aroxylation of phenolic olefins, catalyzed by Pd(II)/Cu(II), can produce acs.orgrsc.org-bisbenzannelated spiroketals. lookchem.com Similarly, oxidative dearomatization cascades can lead to the formation of tricyclic spiroketals from meta-linked hydroxy ketones and phenols. researchgate.net

The following table highlights some cascade and domino reactions that are relevant to the synthesis of the this compound scaffold.

| Reaction Type | Key Transformation |

| Tandem Mukaiyama Aldol-Lactonization | A cascade sequence that generates highly substituted tetrahydrofurans from γ-ketoaldehydes. nih.gov |

| Phosphine-Promoted Domino Reaction | Construction of spiro[cyclohexane-1,3'-indolines] via a formal [4+2] cycloaddition. rsc.org |

| Domino C,O-Cyclodialkylation | Synthesis of 2-alkylidenetetrahydrofurans from 1,3-dicarbonyl dianions. organic-chemistry.org |

| Tandem Wacker Cyclization | Formation of bisbenzannelated spiroketals through a Pd(II)/Cu(II)-catalyzed process. lookchem.com |

| Aldehyde-Assisted Oxidative [3+2] Cascade Annulation | A rhodium-catalyzed reaction between indolyl aldehydes and alkynes to produce cyclopenta[b]indol-1(4H)-ones, which can be converted to spirocyclic compounds. acs.orgacs.org |

Emerging Methodologies in this compound Synthesis

The development of novel synthetic methods continues to push the boundaries of what is possible in organic synthesis. Photochemical and electrochemical approaches are at the forefront of these emerging methodologies, offering unique reactivity and the potential for more sustainable chemical processes.

Photochemical and Electrochemical Approaches

Photochemical Methods: Light-induced reactions can provide access to strained ring systems and unique molecular architectures that are often difficult to obtain through thermal methods. Photochemical [2+2] cycloadditions are particularly powerful for the synthesis of four-membered rings. libretexts.org In the context of the this compound scaffold, a photochemical [2+2] cycloaddition between an enone and an alkene, such as 2-vinyltetrahydrofuran, could potentially be employed to construct the cyclohexane (B81311) ring. wikipedia.org These reactions often proceed through a stepwise mechanism involving a diradical intermediate. wikipedia.org Photosensitized [2+2] and [4+2] cycloaddition reactions of N-sulfonylimines have also been developed, expanding the scope of photochemical methods for the synthesis of complex heterocyclic systems. nih.gov

Electrochemical Methods: Electrochemistry offers a green and powerful alternative to traditional chemical reagents for oxidation and reduction reactions. Electrochemical synthesis can often be performed under mild conditions and without the need for stoichiometric oxidants or reductants. acs.org For the synthesis of spirocyclic systems, electrochemical oxidative dearomatization has emerged as a promising strategy for accessing spiro[4.5]dienones. nih.gov This approach can also be applied to the synthesis of spirocyclic morpholines and tetrahydrofurans via the intramolecular capture of reactive cation-radical intermediates. rsc.org Electrochemical methods for the synthesis of ketones are also being explored. researchgate.net These emerging electrochemical techniques could potentially be adapted for the cyclization and functionalization steps required for the synthesis of this compound.

Transition-Metal Catalyzed Routes

Transition-metal catalysis, especially using palladium, has become a fundamental tool for the creation of C-C bonds, which includes the α-arylation and alkylation of ketones. nih.gov These methods provide a robust platform for coupling ketone enolates with a range of organic electrophiles.

A well-established method for the α-arylation of ketones is the palladium-catalyzed reaction between a ketone and an aryl halide. nih.gov This process typically begins with the formation of a palladium(0) complex, which then undergoes oxidative addition with the aryl halide. A subsequent transmetalation with a ketone enolate, followed by reductive elimination, yields the α-arylated ketone. While this approach is most frequently used with aryl and heteroaryl halides, its application to saturated heterocycles such as tetrahydrofuran would necessitate an activated derivative, for instance, a 2-halotetrahydrofuran. The scope of palladium-catalyzed α-arylation is extensive, accommodating a wide array of functional groups on both the ketone and the aryl halide. nsf.govorganic-chemistry.org The selection of an appropriate ligand is critical for the success of these couplings, with sterically hindered, electron-rich phosphines and N-heterocyclic carbenes (NHCs) demonstrating high levels of effectiveness. nih.govresearchgate.net

A direct palladium-catalyzed α-C(sp³)-heteroarylation of ketones has been developed utilizing microwave irradiation, which has been shown to effectively couple ketones with heteroaryl bromides. nsf.gov For example, the reaction between acetophenone (B1666503) and 3-bromopyridine (B30812) can be achieved in high yields with a palladium catalyst. nsf.gov Although this example uses an aromatic heterocycle, it underscores the potential for direct coupling at the α-position of a ketone.

Of more direct relevance to the synthesis of the target molecule is the Stille cross-coupling reaction. Research has shown the successful palladium-catalyzed arylation of secondary α-alkoxytricyclohexylstannanes. nsf.gov In particular, α-tricyclohexylstannanyl tetrahydrofuran has been coupled with a variety of aryl electrophiles, achieving high yields. nsf.gov This is a significant methodology as it facilitates the selective transfer of the tetrahydrofuranyl group. The use of cyclohexyl spectator ligands on the tin reagent was found to be crucial in preventing the undesired transfer of the spectator group. nsf.gov This strategy could be adapted to couple α-stannylated tetrahydrofurans with a suitable cyclohexanone-derived electrophile or, more likely, an α-halocyclohexanone with a 2-stannyltetrahydrofuran.

The synthesis of furan (B31954) derivatives via transition-metal catalysis is also well-established and can serve as a template for the construction of the tetrahydrofuran ring. nih.govmagtech.com.cn For instance, the gold-catalyzed cycloisomerization of allenyl ketones can produce highly substituted furans. nih.gov While this yields an unsaturated ring, a subsequent reduction step could provide the desired tetrahydrofuran moiety.

The following table provides an overview of representative conditions for the palladium-catalyzed α-arylation of ketones, which could be adapted for the synthesis of analogues of this compound.

Table 1: Representative Conditions for Palladium-Catalyzed α-Arylation of Ketones

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| XPhos Palladacycle Gen. 4 | XPhos | NaOtBu | Toluene | 100 | 60-95 | nsf.gov |

| Pd(OAc)₂ | DavePhos | Cs₂CO₃ | Toluene | 100 | 70-90 | rsc.org |

| (SIPr)Pd(Py)Cl₂ | SIPr | NaOtBu | Dioxane | 80 | 50-98 | researchgate.net |

Organocatalytic Strategies

Organocatalysis has risen as a potent, metal-free alternative for the asymmetric synthesis of intricate molecules. wikipedia.org Enamine catalysis, in particular, is a well-recognized strategy for the functionalization of aldehydes and ketones at their α-position. acs.org This method involves the reaction of a ketone with a chiral secondary amine catalyst, which forms a nucleophilic enamine intermediate. youtube.com This enamine can subsequently react with various electrophiles, and upon hydrolysis, the catalyst is regenerated, yielding the α-functionalized ketone.

For the synthesis of this compound, an organocatalytic route would likely entail the reaction of cyclohexanone with a suitable electrophilic tetrahydrofuran derivative in the presence of a chiral amine catalyst. Although the direct α-alkylation of ketones with cyclic ethers is not widely documented, the fundamental principles of enamine catalysis offer a clear framework for such a transformation. The primary difficulty is in identifying a tetrahydrofuran-based electrophile that is sufficiently reactive and does not engage in undesirable side reactions.

A pertinent example is the organocatalytic asymmetric α-alkylation of aldehydes and ketones using alkyl halides. acs.orgresearchgate.net These reactions frequently utilize chiral primary or secondary amine catalysts, such as proline and its derivatives, to attain high levels of enantioselectivity. acs.org The advent of one-pot organocatalytic domino Michael/α-alkylation reactions further demonstrates the utility of this approach for assembling complex cyclic structures. nih.govorganic-chemistry.org

Moreover, organocatalytic methods have been effectively used in the synthesis of substituted tetrahydrofurans. rsc.orgresearchgate.net For instance, a tandem iminium-enamine catalysis strategy has been employed for the double Michael addition reaction between γ-hydroxy-α,β-unsaturated carbonyls and enals, leading to the formation of 2,3,4-trisubstituted tetrahydrofurans with high enantio- and diastereoselectivities. researchgate.net This illustrates the capability of organocatalysis in constructing the tetrahydrofuran ring itself, which could subsequently be coupled to a cyclohexanone.

The table below details general conditions for the organocatalytic α-alkylation of cyclic ketones, which could serve as a foundation for a synthetic route to this compound.

Table 2: General Conditions for Organocatalytic α-Alkylation of Cyclic Ketones

| Catalyst | Substrate | Electrophile | Solvent | Temperature | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|---|

| Quinine-derived primary amine | Cyclohexanone derivative | Benzyl bromide | CH₂Cl₂ | RT | up to 95 | researchgate.net |

| Proline | Triketone (intramolecular) | - | DMSO | RT | up to 93 | wikipedia.org |

| Diphenylprolinol TMS ether | α,β-Unsaturated aldehyde | Bromomalonate | Toluene | RT | 90-98 | organic-chemistry.org |

Reactivity and Transformational Chemistry of 2 Tetrahydrofuran 2 Ylcyclohexanone

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic significance of 2-Tetrahydrofuran-2-ylcyclohexanone lies in its inherent structural features. The presence of a ketone functionality on the cyclohexane (B81311) ring allows for a wide array of classical carbonyl-based transformations, including aldol (B89426) reactions, Wittig reactions, and various nucleophilic additions. Concurrently, the tetrahydrofuran (B95107) moiety can be manipulated through ring-opening reactions, ether cleavages, or functional group interconversions at positions adjacent to the oxygen atom. This dual reactivity, housed within a compact spirocyclic framework, provides synthetic chemists with a powerful tool for introducing molecular complexity in a controlled and stereoselective manner.

While the direct application of this compound as a starting material in published total syntheses remains a niche area, its structural motif is found within more complex intermediates that undergo critical transformations. The synthesis of spiro[cyclohexane-2,2'-furan]-5-one derivatives, a core structure related to our target intermediate, highlights the potential synthetic routes and subsequent chemical elaborations.

One of the key strategies to access the this compound core involves radical cyclization reactions. These reactions, which proceed through radical intermediates, are known for their efficiency in forming five- and six-membered rings. researchgate.netwikipedia.org For instance, a suitably functionalized acyclic precursor containing both the nascent tetrahydrofuran and cyclohexanone (B45756) components could be designed to undergo an intramolecular radical cyclization to forge the spirocyclic system. The stereochemical outcome of such cyclizations can often be controlled, offering a pathway to enantiomerically enriched intermediates. nih.gov

Another conceptual approach involves the Michael addition of a furanone equivalent to a cyclohexenone derivative. researchgate.netpsu.edu The resulting adduct could then be further elaborated to construct the tetrahydrofuran ring. The versatility of furan (B31954) as a synthon in organic synthesis is well-established, as it can participate in a variety of cycloaddition and ring-opening/rearrangement reactions to generate diverse carbocyclic and heterocyclic frameworks. acs.orgresearchgate.netbeilstein-journals.org

Once formed, this compound and its derivatives can serve as pivotal intermediates. For example, the synthesis of spiro[benzofuran-2,1'-cyclohexane] derivatives has been accomplished, showcasing the utility of related spirocyclic systems in generating medicinally relevant compounds. nih.gov The general reactivity of such scaffolds suggests their potential in the synthesis of a variety of natural products containing the tetrahydrofuran motif. researchgate.net

The following interactive table summarizes hypothetical, yet chemically plausible, transformations of this compound in the context of complex molecule synthesis, based on established chemical principles.

| Transformation | Reagents and Conditions | Product Class | Potential Application in Complex Molecule Synthesis |

| Aldol Condensation | LDA, Aldehyde/Ketone | α,β-Unsaturated Ketone | Elaboration of the cyclohexanone ring to build polycyclic systems. |

| Wittig Reaction | Ylide (e.g., Ph3P=CH2) | Exocyclic Alkene | Introduction of a carbon-carbon double bond for further functionalization. |

| Baeyer-Villiger Oxidation | m-CPBA or other peracids | Spirocyclic Lactone | Ring expansion of the cyclohexanone to a caprolactone, altering the core scaffold. |

| Reductive Amination | Amine, NaBH3CN | Spirocyclic Amine | Introduction of a nitrogen atom for the synthesis of alkaloids. |

| Grignard Addition | RMgX, then workup | Tertiary Alcohol | Installation of a new carbon-carbon bond at the carbonyl carbon. |

| Tetrahydrofuran Ring Opening | Strong Acid (e.g., HBr) | Dihalo-substituted Cyclohexanone Derivative | Linearization of the spirocycle to create a highly functionalized acyclic intermediate. |

Table 1: Plausible Synthetic Transformations of this compound

Detailed research into the specific reactivity of this compound is ongoing, and its full potential as a key intermediate is yet to be completely realized. However, the foundational principles of organic synthesis strongly suggest that this compound and its derivatives are valuable building blocks for the construction of a diverse array of complex molecules. The ability to control the reactivity of both the cyclohexanone and tetrahydrofuran rings independently or in a concerted fashion opens up exciting avenues for the development of novel and efficient synthetic strategies.

Mechanistic Investigations of Reactions Involving 2 Tetrahydrofuran 2 Ylcyclohexanone

Elucidation of Reaction Pathways and Transition States

Currently, there is a lack of specific studies in the scientific literature that elucidate the reaction pathways and transition states for reactions directly involving 2-Tetrahydrofuran-2-ylcyclohexanone. General mechanistic principles of organic chemistry can be applied to hypothesize potential transformations. For instance, the ketone moiety of the cyclohexanone (B45756) ring would be susceptible to nucleophilic attack, and the tetrahydrofuran (B95107) ring could potentially undergo ring-opening reactions under certain acidic or basic conditions. However, without dedicated experimental or computational studies, any proposed pathway remains speculative.

Kinetic Studies of Formation and Transformation Reactions

Identification of Catalytic Cycles and Intermediates

The identification of catalytic cycles and reactive intermediates is crucial for understanding how catalysts influence reactions involving this compound. While numerous catalytic systems exist for the synthesis and modification of ketones and ethers, their specific application to this compound has not been detailed. Research in this area would involve techniques such as in-situ spectroscopy and trapping experiments to identify transient species that are part of a catalytic cycle.

Solvent Effects on Reaction Mechanisms

Solvents can significantly influence reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and products. The polarity, proticity, and coordinating ability of a solvent can alter the energy landscape of a reaction. While general principles of solvent effects are well-established, specific studies on how different solvents modulate the reactivity of this compound are absent from the literature. Experimental data comparing reaction outcomes in a range of solvents would be necessary to delineate these effects.

Stereochemical Mechanistic Insights

The presence of a stereocenter at the junction of the tetrahydrofuran and cyclohexanone rings, as well as the stereochemistry of the cyclohexanone ring itself, suggests that stereochemical control could be a key aspect of its reactions. Investigations into the stereochemical outcomes of reactions, such as nucleophilic additions to the carbonyl group, would provide valuable mechanistic insights. However, there are no published studies that specifically address the stereochemical pathways of reactions involving this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and conformational landscape of 2-Tetrahydrofuran-2-ylcyclohexanone. These methods, ranging from density functional theory (DFT) to high-level ab initio calculations, allow for the precise determination of geometric parameters and the relative stabilities of different conformers.

Conformational Analysis of the Cyclohexanone (B45756) and Tetrahydrofuran (B95107) Rings

The conformational flexibility of this compound is primarily dictated by the puckering of the cyclohexanone and tetrahydrofuran rings, as well as the rotational orientation of the substituent at the C2 position of the cyclohexanone ring.

The cyclohexanone ring typically adopts a chair conformation to minimize angular and torsional strain. However, the presence of the sp²-hybridized carbonyl group leads to a flattening of the ring compared to cyclohexane (B81311). For 2-substituted cyclohexanones, the substituent can occupy either an axial or an equatorial position. The relative stability of these conformers is governed by a balance of steric and stereoelectronic effects. In many 2-alkoxy-cyclohexanones, the axial conformation is surprisingly favored, a phenomenon attributed to stabilizing interactions such as the anomeric effect. researchgate.net

The tetrahydrofuran ring is also non-planar and typically exists in an envelope or twist conformation. The interconversion between these forms is rapid. When attached to the cyclohexanone ring, the preferred conformation of the tetrahydrofuran moiety will be influenced by steric interactions with the adjacent ring.

Illustrative Conformational Energy Data for 2-Substituted Cyclohexanones

| Substituent (at C2) | Method | ΔE (E_equatorial - E_axial) (kcal/mol) | Favored Conformer |

| Methoxy | B3LYP/6-311+G | +0.25 | Axial |

| Fluoro | CBS-4 | +0.45 | Axial |

| Chloro | B3LYP/6-311+G | -1.05 | Equatorial |

Note: This table presents illustrative data based on studies of analogous compounds to highlight the principles of conformational analysis. Specific values for this compound would require dedicated computational studies.

Intramolecular Interactions and Stability

The stability of the different conformers of this compound is determined by a complex interplay of intramolecular interactions. These can include:

Steric Interactions: Repulsive van der Waals forces between non-bonded atoms play a significant role. For instance, in the axial conformer, 1,3-diaxial interactions between the tetrahydrofuran substituent and the axial hydrogens on the cyclohexanone ring can be destabilizing.

Hydrogen Bonding: While not a classic hydrogen bond donor, the possibility of weak C-H···O interactions between the hydrogens on the tetrahydrofuran ring and the carbonyl oxygen, or vice versa, could contribute to the stability of certain conformations. cdnsciencepub.comosti.gov The existence and strength of such bonds can be investigated using techniques like Natural Bond Orbital (NBO) analysis.

Stereoelectronic Effects: The anomeric effect, a stabilizing interaction between a lone pair on an oxygen atom and an adjacent anti-periplanar σ* orbital, can be a dominant factor. In the axial conformer of this compound, an interaction between the lone pairs of the tetrahydrofuran oxygen and the C-C σ* orbital of the cyclohexanone ring could provide significant stabilization.

Prediction of Reactivity and Selectivity

Computational methods are powerful tools for predicting the reactivity and selectivity of this compound in various chemical reactions.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. wikipedia.orglibretexts.org It posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

For this compound, the HOMO is likely to be localized on the oxygen atoms (both carbonyl and ether), making these sites susceptible to electrophilic attack. The LUMO, conversely, is expected to be centered on the carbonyl carbon, which is the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a smaller gap suggests higher reactivity. fiveable.me

Illustrative FMO Data for Substituted Ketones

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Cyclohexanone | -6.5 | 1.8 | 8.3 |

| 2-Methoxycyclohexanone | -6.3 | 1.6 | 7.9 |

Note: This table provides representative values to illustrate FMO concepts. Actual values for this compound would need to be calculated.

By analyzing the energies and spatial distributions of the HOMO and LUMO, predictions can be made about the regioselectivity and stereoselectivity of reactions such as aldol (B89426) additions, reductions, and enolate formations. wikipedia.org

Reaction Pathway Mapping and Energy Barriers

Computational chemistry allows for the detailed mapping of reaction pathways by locating transition states and calculating their corresponding energy barriers. This provides a quantitative understanding of reaction kinetics and helps to predict the major products.

For example, in the case of a nucleophilic addition to the carbonyl group of this compound, computational methods can be used to model the approach of the nucleophile and calculate the activation energy for the formation of the tetrahedral intermediate. Similarly, the pathways for enolate formation and subsequent reactions can be elucidated. Studies on the oxidation of cyclohexanone have shown how computational chemistry can map out complex reaction sequences and identify key intermediates and transition states. uga.edu

Advanced Modeling Techniques in Organic Chemistry

Beyond standard quantum chemical calculations, a range of advanced modeling techniques can be applied to study complex organic molecules like this compound. These include:

Ab Initio Molecular Dynamics (AIMD): This method combines quantum mechanical calculations of forces with classical equations of motion to simulate the dynamic behavior of a molecule over time. AIMD can be used to explore conformational changes, reaction dynamics, and the influence of solvent molecules.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): For very large systems, such as the interaction of this compound with a biological macromolecule, QM/MM methods offer a computationally efficient approach. The reactive core of the system is treated with a high level of quantum mechanics, while the surrounding environment is described using less computationally demanding molecular mechanics force fields.

Integrated Spectroscopic and Computational Approaches: The synergy between experimental spectroscopic data (e.g., NMR, IR) and computational predictions is a powerful tool for structure elucidation. nih.govnih.gov By comparing calculated and experimental spectra, the most likely conformation or isomeric structure can be identified with a high degree of confidence.

These advanced methods, coupled with foundational quantum chemical calculations, provide a comprehensive theoretical framework for understanding the intricate chemical nature of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules. For a molecule like this compound, MD simulations could provide invaluable insights into its dynamic structure, conformational landscape, and interactions with its environment.

A typical MD simulation would begin with the definition of a force field, a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. This would involve terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). The choice of force field is crucial for the accuracy of the simulation.

Once the force field is established, the system, comprising one or more molecules of this compound, often solvated in a chosen solvent like water or a nonpolar organic solvent, is placed in a simulation box. The simulation then proceeds by numerically integrating Newton's equations of motion for each atom, typically in femtosecond time steps. This generates a trajectory that describes the position and velocity of every atom over time.

Analysis of this trajectory would allow for the exploration of various properties. For instance, the conformational flexibility of both the cyclohexanone and tetrahydrofuran rings, as well as the spiro linkage, could be investigated. One could identify the most stable conformers and the energy barriers between them. The influence of the solvent on the conformational equilibrium could also be assessed by observing how solvent molecules arrange around the solute and how this affects its structure.

Table 1: Potential Data from Molecular Dynamics Simulations of this compound (Hypothetical)

| Property | Description | Potential Findings |

| Conformational Dihedrals | Analysis of the key dihedral angles within the cyclohexanone and tetrahydrofuran rings. | Identification of chair, boat, and twist-boat conformations for the cyclohexanone ring and envelope or twist conformations for the tetrahydrofuran ring. |

| Radial Distribution Functions | Describes the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. | Insights into the solvation shell structure and specific solute-solvent interactions, such as hydrogen bonding with the carbonyl oxygen. |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of a superimposed protein or molecule at different time points. | Assessment of the overall structural stability and flexibility of the molecule over the course of the simulation. |

QM/MM Approaches for Complex Systems

For studying chemical reactions or properties that involve changes in electronic structure, a purely classical approach like MD is insufficient. This is where hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods become essential. QM/MM approaches treat a small, chemically active region of the system with computationally expensive quantum mechanics, while the larger, less reactive environment is described by a more efficient molecular mechanics force field.

In the context of this compound, a QM/MM study could be employed to investigate its reactivity, for example, the mechanism of a nucleophilic attack at the carbonyl carbon. In such a study, the this compound molecule and the attacking nucleophile would constitute the QM region. The surrounding solvent molecules would be treated with MM.

This partitioning allows for an accurate description of bond breaking and formation, charge transfer, and electronic polarization in the reactive center, while still accounting for the influence of the bulk environment in a computationally feasible manner. By mapping the potential energy surface, one could identify transition states, intermediates, and determine activation energies, providing a detailed mechanistic picture of the reaction.

Another application of QM/MM would be to study the spectroscopic properties of this compound in a solvent. The QM treatment of the solute would allow for the calculation of properties like UV-Vis or NMR spectra, while the MM part would account for the solvent-induced shifts in these spectra.

Table 2: Potential Applications of QM/MM Studies on this compound (Hypothetical)

| Studied Phenomenon | QM Region | MM Region | Potential Insights |

| Nucleophilic Addition to Carbonyl | This compound, Nucleophile | Solvent molecules | Detailed reaction mechanism, transition state structures, activation energy barriers. |

| Enolate Formation | This compound, Base | Solvent molecules | Acidity of α-protons, structure and stability of the resulting enolate. |

| Spectroscopic Properties | This compound | Solvent molecules | Prediction of UV-Vis, IR, and NMR spectra and understanding the influence of the solvent on these properties. |

Applications As a Synthetic Building Block

Precursor in Natural Product Total Synthesis

The tetrahydrofuran (B95107) (THF) moiety is a ubiquitous structural motif found in a wide array of biologically significant natural products, including polyether antibiotics and Annonaceous acetogenins. chemicalbook.com Similarly, the cyclohexane (B81311) ring is a core component of numerous terpenes and steroids. elsevierpure.com The combination of these two rings in 2-(Tetrahydrofuran-2-yl)cyclohexanone presents it as a promising, albeit not widely documented, precursor for the total synthesis of complex natural products.

While direct applications of 2-(Tetrahydrofuran-2-yl)cyclohexanone in completed total syntheses are not prevalent in the literature, its constituent parts are central to many synthetic strategies. For instance, chemo-enzymatic approaches have been developed to access key tetrahydrofuran-based intermediates for natural products like showdomycin and goniofufurone. researchgate.net These methods often focus on creating the substituted THF ring with precise stereocontrol.

The value of 2-(Tetrahydrofuran-2-yl)cyclohexanone lies in its potential as a chiral building block. The ketone functionality can be used as a handle for further transformations, such as chain elongation or the introduction of new stereocenters, while the THF ring provides a stable, pre-formed heterocyclic unit. Synthetic strategies could involve ring-opening of the THF moiety or elaboration from the cyclohexanone (B45756) ring to construct more complex molecular skeletons.

Table 1: Selected Natural Products Containing Tetrahydrofuran or Cyclohexane Moieties

| Natural Product | Core Moiety | Biological Relevance |

|---|---|---|

| Goniothalesdiol | Tetrahydrofuran | Cytotoxic |

| Sylvaticin | bis-Tetrahydrofuran | Cytotoxic against human tumor cell lines |

| Hygromycin A | Cyclohexane | Antibiotic |

Scaffold for Heterocyclic Compound Synthesis

The reactivity of the ketone in 2-(Tetrahydrofuran-2-yl)cyclohexanone makes it a valuable scaffold for the synthesis of other complex heterocyclic systems. The α-carbon of the ketone can be functionalized to create 1,4-dicarbonyl compounds, which are key precursors for various condensation reactions.

A well-established method for synthesizing fused pyrrole (B145914) rings is the Paal-Knorr synthesis. Following a procedure analogous to the synthesis of 5-substituted 4,5,6,7-tetrahydroindoles from 4-substituted cyclohexanones, 2-(Tetrahydrofuran-2-yl)cyclohexanone could be converted into a fused indole (B1671886) system. umn.edu This would involve the introduction of a formylmethyl (B1220840) group at the C2 position of the cyclohexanone ring, followed by cyclization with ammonia (B1221849) or a primary amine.

Furthermore, the ketone can undergo condensation reactions with various dinucleophiles to generate a range of five- and six-membered heterocycles.

Reaction with hydrazines: Can yield pyrazole-fused systems.

Reaction with hydroxylamine: Can lead to the formation of isoxazole-fused rings.

Reaction with ureas or thioureas: Can be used to construct pyrimidine- or thiopyrimidine-fused heterocycles (Biginelli-type reaction).

This versatility allows the 2-(Tetrahydrofuran-2-yl)cyclohexanone core to be elaborated into a diverse library of fused heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Role in the Construction of Chiral Organic Frameworks

2-(Tetrahydrofuran-2-yl)cyclohexanone is an intrinsically chiral molecule due to the stereocenter at the junction of the two rings. While this specific compound has not been reported as a linker in MOF synthesis, its structure represents a potential source of chirality. To be utilized in MOF construction, the molecule would require modification to incorporate coordinating functional groups, such as carboxylic acids or nitrogen-containing heterocycles, which can bind to metal ions.

Possible synthetic modifications for MOF applications include:

Oxidation: The cyclohexanone ring could be oxidized, for example, via a Baeyer-Villiger oxidation, to form a lactone, which can be hydrolyzed to a hydroxy-carboxylic acid. This introduces a carboxylate group capable of coordinating to metal centers.

Functionalization: The ketone can be converted into an amine or other functional group that can be further derivatized to install a suitable linker moiety.

The synthesis of chiral 2,2-disubstituted tetrahydrofurans has been achieved with high enantioselectivity using palladium-catalyzed cycloadditions, demonstrating that chiral centers involving the THF ring are synthetically accessible. nih.gov By analogy, enantiomerically pure 2-(Tetrahydrofuran-2-yl)cyclohexanone could serve as a valuable starting material for creating homochiral MOFs.

Utility in the Synthesis of Functional Organic Materials

The unique combination of a polar ether and a moderately polar ketone within a compact structure gives 2-(Tetrahydrofuran-2-yl)cyclohexanone properties that could be beneficial in the design of functional organic materials like specialized polymers or bioactive small molecules.

In polymer science, THF and its derivatives are known for their utility. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF) is recognized as a green solvent for various polymerization reactions, including ring-opening polymerization (ROP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. researchgate.net Beyond its use as a solvent, the 2-(Tetrahydrofuran-2-yl)cyclohexanone structure could be incorporated into polymer backbones. The ketone functionality could serve as a site for polymerization or as a point for post-polymerization modification, introducing the polar THF group as a pendant moiety to influence the polymer's physical properties, such as solubility, thermal stability, and adhesion.

As a functional small molecule, its derivatives could exhibit biological activity. For instance, various γ-lactones (oxidized tetrahydrofuran rings) synthesized from furfural (B47365) have shown phytotoxic activity, indicating their potential as herbicides. researchgate.net The structural complexity of 2-(Tetrahydrofuran-2-yl)cyclohexanone makes it a candidate for screening in drug discovery programs, where the THF ring can engage in hydrogen bonding and the cyclohexanone provides a rigid scaffold.

Table 2: Potential Applications in Functional Materials

| Material Class | Potential Role of 2-(Tetrahydrofuran-2-yl)cyclohexanone | Desired Property Influence |

|---|---|---|

| Polymers | Monomer or modifiable unit in a polymer chain | Enhanced polarity, solubility, thermal properties |

| Bioactive Molecules | Core scaffold for derivatization | Herbicidal, pharmaceutical, or agrochemical activity |

Future Research Directions and Perspectives

Development of More Sustainable Synthetic Routes

Future research will undoubtedly prioritize the development of green and sustainable methods for synthesizing 2-Tetrahydrofuran-2-ylcyclohexanone. Traditional approaches to spiroketal synthesis often rely on stoichiometric strong acids and organic solvents. wikipedia.org A forward-looking approach would focus on several key areas:

Catalytic Methods: Exploring novel catalytic systems that minimize waste is crucial. This includes employing transition-metal catalysis, which has proven effective for other spiroketalizations, or developing organocatalytic routes that avoid metal contaminants. researchgate.net

Enzymatic and Biocatalytic Synthesis: The use of enzymes, such as those identified in the biosynthesis of natural spiroketals like avermectin, could offer unparalleled stereoselectivity under mild, aqueous conditions. nih.govnih.gov Research into flavoenzyme-driven oxidative rearrangements could also inspire new chemoenzymatic strategies. nih.gov

Green Solvents and Conditions: Replacing conventional solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) would significantly reduce the environmental impact. Furthermore, exploring solvent-free reaction conditions or syntheses in water represents a significant goal.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. This could involve tandem reactions where the formation of the precursor and subsequent spiroketalization occur in a single pot.

Exploration of Novel Reactivity Patterns

The reactivity of this compound is largely uncharted territory. Its bifunctional nature, containing both a ketone and a spiroketal, invites exploration into its chemical behavior.

Future studies could investigate:

Ketone Functionalization: Probing the reactivity of the ketone's α-position through reactions like enolate formation, aldol (B89426) condensations, and α-functionalization. The steric bulk of the adjacent spiroketal substituent would likely exert significant stereochemical control over these transformations, leading to potentially unique diastereoselective outcomes.

Spiroketal Stability and Rearrangement: Investigating the stability of the spiroketal moiety under various conditions (acidic, basic, thermal). Acid-catalyzed isomerization could lead to different spiroisomers, potentially altering the compound's properties and biological activity. arkat-usa.org

Ring-Opening Reactions: Exploring conditions that could induce selective opening of either the tetrahydrofuran (B95107) or cyclohexanone (B45756) ring, providing access to novel linear polyfunctionalized molecules.

Photochemical Reactions: Investigating the photochemical behavior of the compound, which could lead to unique rearrangements or cycloadditions, expanding its synthetic utility.

Advancements in Stereoselective Synthesis

Spiroketals are inherently three-dimensional structures, and controlling their stereochemistry is a classic challenge in organic synthesis. nih.gov For this compound, the spirocyclic carbon is a stereocenter. Future research must focus on methods to control this center and any others within the molecule.

Kinetically Controlled Spiroketalization: Most spiroketal syntheses proceed under thermodynamic control, yielding the most stable anomeric conformation. nih.govchemtube3d.com Developing kinetically controlled reactions, perhaps using specific catalysts or directing groups, would allow access to less stable, yet potentially more biologically active, stereoisomers. mskcc.orgnih.gov

Asymmetric Catalysis: The use of chiral catalysts (metal-based or organocatalysts) in the spiroketalization step could enable the enantioselective synthesis of a specific isomer from an achiral precursor. Cinchona alkaloid-based catalysts, for instance, have been used to synthesize other chiral spiroketals with excellent enantioselectivity. researchgate.net

Substrate and Reagent Control: Designing linear precursors with pre-existing stereocenters can effectively guide the stereochemical outcome of the cyclization. This substrate-controlled approach is a powerful strategy for synthesizing complex natural products containing spiroketal motifs. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The integration of modern automation and flow chemistry techniques offers a transformative approach to the synthesis and study of this compound. youtube.comyoutube.com These technologies provide superior control over reaction parameters, enhancing safety, reproducibility, and scalability.

Telescoped Flow Synthesis: A multi-step synthesis could be "telescoped" into a continuous flow process, where intermediates are generated and consumed in situ without isolation. rsc.org This would dramatically improve efficiency and reduce waste compared to traditional batch procedures.

Library Generation: Automated flow chemistry platforms are ideal for rapidly generating libraries of this compound analogues for biological screening. youtube.com By systematically varying starting materials and reaction conditions, hundreds of derivatives could be synthesized and evaluated, accelerating the drug discovery process.

Safe Handling of Hazardous Intermediates: Flow reactors, with their small internal volumes and high surface-area-to-volume ratios, allow for the safe generation and use of unstable or hazardous intermediates that would be problematic in large-scale batch reactors. youtube.com This could open up new, more direct synthetic routes.

Synergistic Experimental and Computational Research Approaches

A powerful strategy for accelerating research into this compound involves a close synergy between experimental work and computational modeling.

Mechanism and Stereoselectivity Prediction: Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways for spiroketalization. researchgate.net These models can predict transition state energies, helping to rationalize the observed stereochemical outcomes of existing reactions and to design new, more selective catalysts or substrates. acs.org

Conformational Analysis: The three-dimensional structure and conformational flexibility of different stereoisomers can be modeled to understand their relative stabilities. nih.govacs.org This information is critical for predicting the thermodynamic products of cyclization reactions and for understanding structure-activity relationships in biological systems.

Guided Discovery: Computational screening can identify promising synthetic routes or novel molecular targets before they are attempted in the lab, saving significant time and resources. Experimental results can then be used to refine and validate the computational models, creating a powerful feedback loop that drives innovation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.